1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
Description
1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a urea-based heterocyclic compound featuring a phenethyl group and a piperidine ring substituted with a thiazole moiety. The structure combines a urea scaffold (NH–CO–NH) with a phenethyl chain and a thiazole-piperidine hybrid, which is characteristic of bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or GPCR modulators).
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFJWCXHDYNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Synthesis of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of appropriate precursors.
Coupling of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carbamic acid.
Scientific Research Applications
1-(2-Phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea-Based Thiazole/Piperidine Derivatives
Key Observations:
- Piperidine vs.
- Sulfonamide/Indole Additions : The indole-sulfamoyl derivative (Row 2) demonstrates enhanced hydrogen-bonding capacity, which may improve target engagement in enzyme inhibition .
- Piperazine Modifications : Sulfonyl-piperazine substituents (Row 3) introduce polarity and bulkiness, affecting solubility and membrane permeability .
Pharmacological and Functional Comparisons
Key Observations:
- Antimicrobial Potential: Thiazole-sulfonamide hybrids (e.g., Table 2, Row 1) show moderate antimicrobial activity, suggesting the target compound may share this profile .
- Metabolomic Interactions : Sulfamoyl-containing derivatives (Row 3) disrupt bacterial metabolomes, highlighting urea-thiazole scaffolds as versatile bioactive agents .
Biological Activity
The compound 1-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea represents a novel class of urea derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : Urea moiety
- Substituents :
- A phenylethyl group
- A thiazole ring attached to a piperidine
This unique combination suggests potential interactions with various biological targets.
Pharmacological Profile
-
Anticancer Activity :
- Recent studies have shown that urea derivatives exhibit significant cytotoxic effects against various human tumor cell lines. For instance, related compounds have demonstrated comparable or enhanced cytotoxicity compared to established chemotherapeutics, indicating a promising avenue for cancer treatment .
- Receptor Interaction :
- CNS Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : The urea scaffold may interfere with cellular processes essential for tumor proliferation.
- Receptor Modulation : By acting as an antagonist or agonist at specific receptors, the compound could modulate neurotransmitter release and activity within the CNS.
Study 1: Cytotoxicity Evaluation
A series of related urea derivatives were synthesized and evaluated for their cytotoxicity against five human tumor cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications can enhance efficacy .
Study 2: Receptor Binding Affinity
In a pharmacokinetic study involving various H1 antagonists, compounds structurally similar to this compound were assessed for their binding affinities. The findings highlighted a significant correlation between structural features and receptor affinity, providing insights into optimizing drug design for allergic conditions .
Table 1: Cytotoxic Activity of Urea Derivatives
Table 2: Receptor Binding Affinities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
